N-benzhydryl-3-methoxy-2-naphthamide
Description
N-Benzhydryl-3-methoxy-2-naphthamide is a naphthamide derivative characterized by a benzhydryl group (diphenylmethyl) attached to the amide nitrogen and a methoxy substituent at the 3-position of the naphthalene ring. The 3-methoxy group may modulate electronic effects on the aromatic system, impacting reactivity and solubility compared to hydroxy or ethoxy analogs .
Properties
Molecular Formula |
C25H21NO2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-benzhydryl-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H21NO2/c1-28-23-17-21-15-9-8-14-20(21)16-22(23)25(27)26-24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-17,24H,1H3,(H,26,27) |
InChI Key |
WFGMJZMAHXPWSR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features of N-benzhydryl-3-methoxy-2-naphthamide with related compounds:
*Estimated based on molecular formulas. †Calculated using average atomic masses.
Key Observations:
- Substituent Impact : The benzhydryl group in the target compound increases steric hindrance compared to smaller aryl groups (e.g., 4-chlorophenyl in compound 8 ), which may reduce solubility but improve membrane permeability.
- Electronic Effects : The 3-methoxy group is less polar than the hydroxy group in 4711-68-6 , likely reducing hydrogen-bonding capacity but improving metabolic stability.
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